molecular formula C11H11FO B8484239 2,2-dimethyl-6-fluoro-2H-chromene

2,2-dimethyl-6-fluoro-2H-chromene

Cat. No.: B8484239
M. Wt: 178.20 g/mol
InChI Key: BYPMQMYZEAUWGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-6-fluoro-2H-chromene is a fluorinated chromene derivative characterized by a bicyclic benzopyran structure with a geminal dimethyl group at the C2 position and a fluorine substituent at the C6 position. Chromenes (2H-1-benzopyrans) are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and receptor-modulating properties . This compound’s structural uniqueness positions it as a candidate for therapeutic development, particularly in targeting chronic diseases or microbial infections.

Properties

Molecular Formula

C11H11FO

Molecular Weight

178.20 g/mol

IUPAC Name

6-fluoro-2,2-dimethylchromene

InChI

InChI=1S/C11H11FO/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-7H,1-2H3

InChI Key

BYPMQMYZEAUWGG-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2)F)C

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

2,2-Dimethyl-6-fluoro-2H-chromene and its derivatives have shown promising potential as therapeutic agents. Key applications include:

  • Anticancer Activity : Research indicates that this compound can inhibit the proliferation of various cancer cell lines. Mechanisms involve inducing apoptosis through caspase activation and cell cycle arrest in cancer cells .
  • Neuroprotective Effects : The compound has been studied for its interaction with amyloid-beta plaques, potentially offering therapeutic benefits in Alzheimer's disease by inhibiting acetylcholinesterase .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Synthesis of Derivatives : It can undergo various chemical reactions such as substitution, oxidation, and reduction, allowing for the creation of numerous derivatives with diverse functionalities .
  • Pharmaceutical Development : Its derivatives are being explored for their ability to modulate biological pathways, making them candidates for drug development targeting specific diseases .

Case Study 1: Anticancer Properties

A study evaluated the anticancer properties of various chromene derivatives, including this compound. The results demonstrated significant cytotoxicity against glioblastoma and pancreatic cancer cell lines, with IC50 values ranging from 1.5 to 17 μM. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Neuroprotective Effects

In another study focused on neurodegenerative diseases, the interaction of this compound with amyloid-beta plaques was investigated. The findings suggested that this compound could inhibit plaque formation and reduce acetylcholinesterase activity, highlighting its potential role in treating Alzheimer's disease .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Chromene Derivatives

Substituent Effects on Physicochemical Properties

The substituents at C2 and C6 critically influence chromenes’ physical and chemical behavior. Below is a comparative analysis of key analogs:

Compound C2 Substituent C6 Substituent Molecular Weight Key Properties
2,2-Dimethyl-6-fluoro-2H-chromene Dimethyl Fluoro ~194.23* High lipophilicity; enhanced metabolic stability
2,2-Diphenyl-2H-chromene Diphenyl H 272.34 Increased steric bulk; UV-light sensitivity
6-Methoxy-2,2-dimethyl-2H-chromene Dimethyl Methoxy 190.24 Moderate polarity; lower metabolic stability
6-Fluoro-4-hydroxy-2H-chromen-2-one H Fluoro, Hydroxy 180.14 Higher solubility; prone to conjugation

*Calculated based on molecular formula (C₁₁H₁₁FO₂).

  • Fluoro vs.
  • Dimethyl vs. Diphenyl at C2 : The dimethyl group offers steric hindrance without excessive bulk, favoring pharmacokinetic profiles over diphenyl derivatives, which exhibit light-induced ring-opening reactions .

Stability and Reactivity

  • Photochemical Behavior : Unlike 2,2-diphenyl-2H-chromene, which undergoes UV-induced ring-opening to form colored intermediates, the dimethyl-fluoro analog is expected to exhibit greater photostability due to reduced π-conjugation .
  • Metabolic Resistance : Fluorine’s electronegativity and strong C-F bond confer resistance to cytochrome P450 oxidation compared to hydroxyl or methoxy groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.